N'-[(3Z)-7-BROMO-5-METHYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]-4-HYDROXYBENZOHYDRAZIDE
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Overview
Description
N’-[(3Z)-7-bromo-5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-4-hydroxybenzohydrazide is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
The synthesis of N’-[(3Z)-7-bromo-5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-4-hydroxybenzohydrazide typically involves the condensation of a substituted isatin with a hydrazide derivative. The reaction is usually carried out in an aqueous ethanol solution, with the addition of a catalytic amount of glacial acetic acid to facilitate the condensation reaction . The reaction mixture is then heated under reflux conditions to ensure complete reaction and formation of the desired product. The resulting compound is purified using standard techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
N’-[(3Z)-7-bromo-5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-4-hydroxybenzohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced hydrazide derivatives.
Scientific Research Applications
Chemistry: It serves as a valuable intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of N’-[(3Z)-7-bromo-5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-4-hydroxybenzohydrazide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to and inhibiting key enzymes or receptors involved in various biological processes. For example, it may inhibit certain kinases or proteases, leading to the modulation of signaling pathways and cellular functions .
Comparison with Similar Compounds
N’-[(3Z)-7-bromo-5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-4-hydroxybenzohydrazide can be compared with other similar indole derivatives, such as:
- N’-[(3Z)-5-bromo-1,7-dimethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-4-methylbenzohydrazide
- N’-[(3Z)-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-3-{4-[(4-methylbenzyl)oxy]phenyl}-1H-pyrazole-5-carbohydrazide
These compounds share structural similarities but differ in their substituents and functional groups, which can lead to variations in their biological activities and applications
Properties
Molecular Formula |
C16H12BrN3O3 |
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Molecular Weight |
374.19g/mol |
IUPAC Name |
N-[(7-bromo-2-hydroxy-5-methyl-1H-indol-3-yl)imino]-4-hydroxybenzamide |
InChI |
InChI=1S/C16H12BrN3O3/c1-8-6-11-13(12(17)7-8)18-16(23)14(11)19-20-15(22)9-2-4-10(21)5-3-9/h2-7,18,21,23H,1H3 |
InChI Key |
DZQQTHGJCPWJNC-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C(=C1)Br)NC(=C2N=NC(=O)C3=CC=C(C=C3)O)O |
Canonical SMILES |
CC1=CC2=C(C(=C1)Br)NC(=C2N=NC(=O)C3=CC=C(C=C3)O)O |
Origin of Product |
United States |
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